3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine
Overview
Description
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a member of azetidines and an azacycloalkane . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
Azetidine has a molecular weight of 57.09 g/mol . Its molecular formula is C3H7N . The InChI representation is InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 .Chemical Reactions Analysis
Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . Although this approach is commonly employed for the synthesis of oxetanes and cyclobutanes, the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .Physical and Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Scientific Research Applications
Synthesis and Characterization
- The compound 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine has been utilized in the synthesis of novel chemical structures. For instance, biphenyl 4-carboxylic acid derivatives have been synthesized using related compounds, demonstrating the versatility of biphenyl-based molecules in chemical synthesis (Patel, Malik, & Bhatt, 2009).
Potential in Nicotinic Receptor Ligand Development
- Analogues of this compound, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, have been synthesized and considered as potential novel ligands for nicotinic receptors. This highlights the compound's relevance in receptor targeting and pharmaceutical research (Karimi & Långström, 2002).
Antioxidant Activity
- Research involving derivatives of azetidines, related to this compound, has shown these compounds possess in-vitro antioxidant properties. This indicates potential medicinal applications, especially in contexts where oxidative stress is a factor (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Antimicrobial and Cytotoxic Activities
- Azetidine derivatives have demonstrated antimicrobial and cytotoxic activities, suggesting potential for use in antibacterial and anticancer therapies. This includes studies on compounds like 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one (Keri, Hosamani, Shingalapur, & Reddy, 2009).
Role in Synthesizing Functionalized Azetidines
- Azetidine, including its variants, is a key structural component in the synthesis of functionalized azetidines, which have diverse applications in medicinal chemistry and natural product synthesis (Ye, He, & Zhang, 2011).
Anticancer Agent Development
- There's ongoing research into thiourea-azetidine hybrids, showing promising anticancer potentials. These studies demonstrate how modifications of the azetidine structure can lead to the development of novel anticancer agents (Parmar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-[(4-phenylphenyl)methoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-18-16-10-17-11-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOBJUWGAEKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275022 | |
Record name | 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-19-2 | |
Record name | 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-([1,1′-Biphenyl]-4-ylmethoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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